

# (4-Chlorophenyl)(morpholino)methanone basic properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (4-Chlorophenyl)  
(morpholino)methanone

Cat. No.: B091582

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## An In-depth Technical Guide to (4-Chlorophenyl)(morpholino)methanone

This guide provides a comprehensive technical overview of **(4-chlorophenyl)(morpholino)methanone**, a synthetic amide with significant potential in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthesis, the logic of its analytical characterization, and its potential applications grounded in the established bioactivity of its core structural motifs. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound.

## Introduction and Strategic Context

**(4-Chlorophenyl)(morpholino)methanone** ( $C_{11}H_{12}ClNO_2$ ) is a tertiary amide synthesized from 4-chlorobenzoic acid and morpholine. Its structure is of particular interest for several strategic reasons. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.<sup>[1]</sup> Concurrently, the 4-chlorophenyl group is a common feature in a multitude of bioactive compounds, where the chlorine atom can modulate electronic properties and provide a key interaction point for receptor binding.

While extensive biological data for this specific molecule is not widely published, its structural components suggest a high potential for bioactivity. Analogous structures have demonstrated a range of effects, including antibacterial and phosphoinositide 3-kinase (PI3K) inhibitory

activities.<sup>[2][3]</sup> Therefore, **(4-chlorophenyl)(morpholino)methanone** serves as both a valuable synthetic intermediate and a promising candidate for primary biological screening campaigns.

## Core Physicochemical Properties

A compound's physical and chemical properties are the foundation of its behavior in both synthetic and biological systems. These parameters dictate solubility, reactivity, and potential for crossing biological membranes. The core properties of **(4-chlorophenyl)(morpholino)methanone** are summarized below.

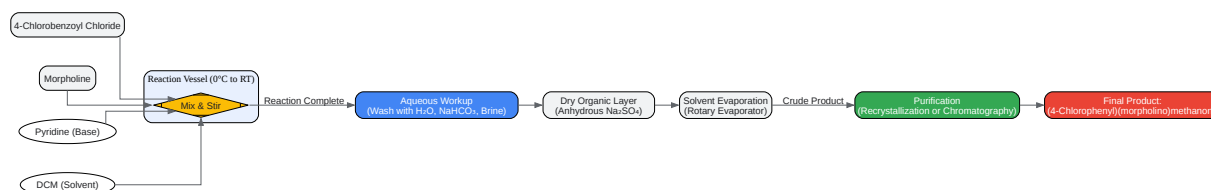
Property	Value	Reference(s)
CAS Number	19202-04-1	<a href="#">[4][5]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> ClNO <sub>2</sub>	<a href="#">[4][5]</a>
Molecular Weight	225.67 g/mol	<a href="#">[4][5]</a>
IUPAC Name	(4-chlorophenyl)(morpholin-4-yl)methanone	<a href="#">[5]</a>
Synonyms	N-(4-Chlorobenzoyl)morpholine, 4-(4-Chlorobenzoyl)morpholine	<a href="#">[4][5]</a>
Density (Computed)	1.271 g/cm <sup>3</sup>	<a href="#">[4]</a>
Boiling Point (Computed)	382.4 °C at 760 mmHg	<a href="#">[4]</a>
Flash Point (Computed)	185 °C	<a href="#">[4]</a>
XLogP3	1.6 - 1.75	<a href="#">[4]</a>
Topological Polar Surface Area (PSA)	29.5 Å <sup>2</sup>	<a href="#">[4]</a>

## Synthesis and Mechanistic Rationale

The most direct and widely employed synthesis of **(4-chlorophenyl)(morpholino)methanone** is the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and morpholine.

This is a classic example of amide bond formation.

**Mechanism:** The reaction proceeds via the nucleophilic attack of the secondary amine (morpholine) on the highly electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and forming the stable amide product. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the morpholine reactant and driving the reaction to completion.



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*General synthesis and purification workflow.*

## Detailed Experimental Protocol: Synthesis

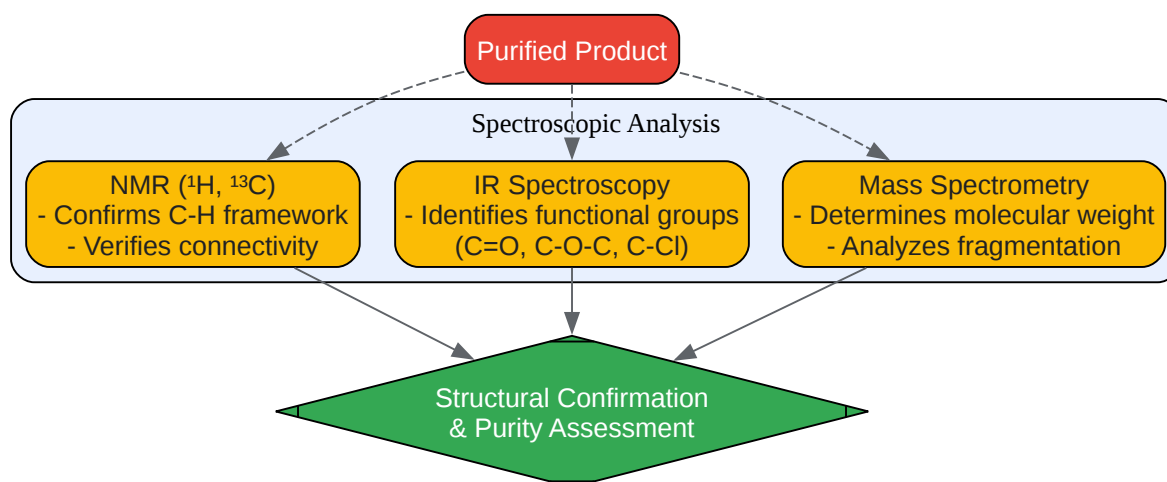
- Objective: To synthesize **(4-chlorophenyl)(morpholino)methanone**.
- Materials:
  - Morpholine (1.0 eq)

- 4-Chlorobenzoyl chloride (1.1 eq)
- Triethylamine (1.2 eq) or Pyridine
- Dichloromethane (DCM), anhydrous
- 1 M HCl solution
- Saturated  $\text{NaHCO}_3$  solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Procedure:
  - Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
  - Base Addition: Add triethylamine (1.2 eq) to the cooled solution with stirring. The base is critical to neutralize the HCl generated, preventing the formation of morpholine hydrochloride salt which is unreactive.
  - Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A slight excess of the acyl chloride ensures the complete consumption of the morpholine.
  - Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove excess triethylamine), saturated  $\text{NaHCO}_3$  solution (to remove any remaining acid), and finally, brine.

- Drying and Concentration: Dry the separated organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.<sup>[1]</sup>

## Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A multi-technique approach provides orthogonal data, building a robust and self-validating analytical package.



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*Workflow for structural verification.*

- $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
  - $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): The spectrum is expected to show two distinct regions. A multiplet between  $\delta$  7.32-7.45 ppm corresponds to the four aromatic protons of the 4-

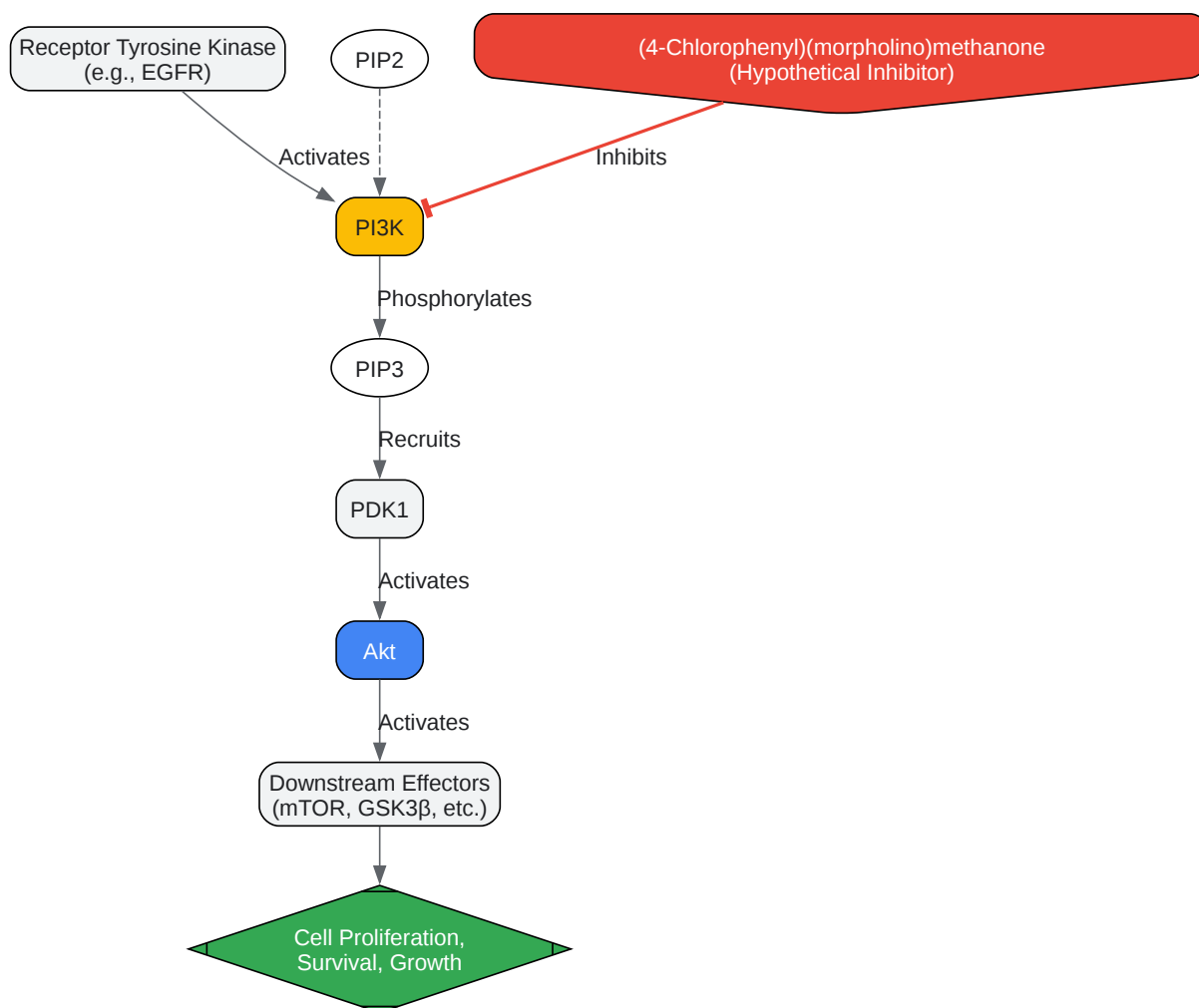
chlorophenyl ring.[6] A broad multiplet between  $\delta$  3.30-3.95 ppm integrates to eight protons, representing the two sets of chemically distinct methylene (-CH<sub>2</sub>-) groups in the morpholine ring.[6] The broadness is due to the conformational flux of the morpholine ring at room temperature.

- <sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): Key signals confirm the carbon backbone:  $\delta$  169.4 (amide carbonyl carbon),  $\delta$  136.0, 133.6, 128.9, 128.7 (aromatic carbons), and  $\delta$  66.8, 48.2, 42.7 (morpholine carbons).[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.
  - A strong absorbance band is expected around 1630-1680 cm<sup>-1</sup>, characteristic of the C=O stretch of a tertiary amide.
  - Absorbance bands around 1110-1120 cm<sup>-1</sup> would correspond to the C-O-C stretching of the morpholine ether linkage.
  - A band in the region of 1085-1095 cm<sup>-1</sup> can be attributed to the C-Cl stretch on the aromatic ring.
- Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.
  - In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]<sup>+</sup> would be expected at  $m/z = 225$ . A characteristic [M+2]<sup>+</sup> peak at  $m/z = 227$  with approximately one-third the intensity of the [M]<sup>+</sup> peak would be observed, confirming the presence of a single chlorine atom.
  - Key fragmentation would likely involve the cleavage of the amide bond, yielding fragments corresponding to the 4-chlorobenzoyl cation ( $m/z = 139/141$ ) and the morpholine fragment.

## Potential Pharmacological Profile and Applications

While dedicated studies on **(4-chlorophenyl)(morpholino)methanone** are limited, a strong case for its potential biological activity can be made based on structure-activity relationships of its constituent parts.

- **Antibacterial Potential:** The morpholine nucleus is a component of several antibacterial agents. Furthermore, related fluorinated benzoyl-morpholine compounds have demonstrated "pronounced antibacterial activity against gram-positive and gram-negative test strains".<sup>[1]</sup> This suggests that the title compound is a strong candidate for antimicrobial screening.
- **Central Nervous System (CNS) Activity:** A structurally related morpholine methanone derivative has been shown to produce anxiolytic-like effects in preclinical models, with activity potentially mediated through benzodiazepine binding sites.<sup>[7]</sup> Separately, an imidazolinone containing both a 4-chlorophenyl and a morpholino group has been investigated for anticonvulsant properties.<sup>[8]</sup> This points to a potential for **(4-chlorophenyl)(morpholino)methanone** to modulate neuronal signaling pathways.
- **Anticancer Potential:** The 4-morpholinoquinazoline and related scaffolds have been developed as potent and selective inhibitors of the PI3K p110 $\alpha$  isoform, a key enzyme in a signaling pathway that is frequently dysregulated in cancer.<sup>[3]</sup> The morpholine group in these inhibitors is often crucial for binding and achieving desired pharmacokinetic properties. This precedent makes **(4-chlorophenyl)(morpholino)methanone** a logical starting point for developing novel kinase inhibitors.



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*Hypothetical inhibition of the PI3K/Akt pathway.*



# Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To probe the potential anticancer activity, a primary screening using a colorimetric viability assay like the MTT assay is a standard, robust first step.

- Objective: To determine the cytotoxic effect of **(4-chlorophenyl)(morpholino)methanone** on a selected cancer cell line (e.g., A549 - lung carcinoma).
- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
- Procedure:
  - Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
  - Compound Preparation: Prepare a 10 mM stock solution of **(4-chlorophenyl)(morpholino)methanone** in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1  $\mu$ M to 100  $\mu$ M. Include a vehicle control (DMSO only).
  - Cell Treatment: Remove the old medium from the cells and add 100  $\mu$ L of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
  - MTT Addition: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
  - Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.
  - Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## Conclusion and Future Directions

**(4-Chlorophenyl)(morpholino)methanone** is a readily synthesizable compound with a compelling structural profile for further investigation in drug discovery and materials science. Its core properties are well-defined, and its synthesis is straightforward. While direct biological data is sparse, the known bioactivities of the morpholine and 4-chlorophenyl scaffolds provide a strong rationale for screening this compound for antibacterial, anticancer, and CNS-related activities. The protocols outlined in this guide provide a clear roadmap for its synthesis, characterization, and initial biological evaluation. Future research should focus on systematic screening to uncover its primary biological targets and subsequent lead optimization to enhance potency and selectivity.

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- To cite this document: BenchChem. [(4-Chlorophenyl)(morpholino)methanone basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091582#4-chlorophenyl-morpholino-methanone-basic-properties]

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